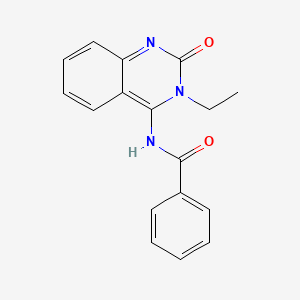

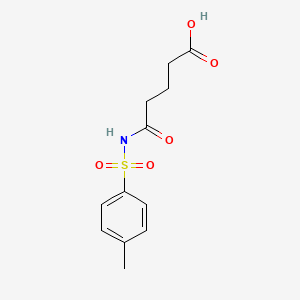

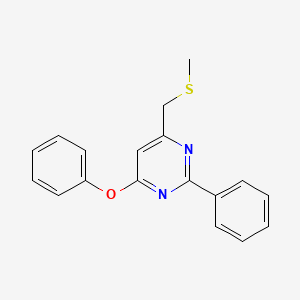

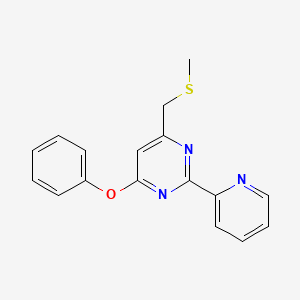

![molecular formula C18H21NO6S B3140472 Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate CAS No. 477887-68-6](/img/structure/B3140472.png)

Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate

Übersicht

Beschreibung

“Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate” is a complex organic compound. It contains a benzylsulfamoyl group attached to a dimethoxyphenyl group, which is further connected to an acetate group via a methyl bridge .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzylsulfamoyl group would contribute to the aromaticity of the compound, while the dimethoxyphenyl group would add to its polarity. The acetate group would likely make the compound an ester .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylsulfamoyl group might undergo substitution reactions, while the acetate group could participate in ester hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetate group might make it somewhat soluble in water, while the benzylsulfamoyl and dimethoxyphenyl groups might increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Crystal structure determination plays a crucial role in understanding the physical and chemical properties of compounds. Research by Naguib et al. (2009) on similar dimethoxyphenyl compounds involved characterizing their crystal structures through single-crystal X-ray diffraction techniques. Such studies are fundamental in drug design and material science, as they provide insights into molecular configurations and potential interactions with biological targets or other materials (Naguib, Farag, Heiba, & El‐Sayed, 2009).

Enzymatic Modification for Antioxidants

Enzymatic modification of phenolic compounds can enhance their antioxidant capabilities. Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce dimers with higher antioxidant capacity than the original compound. Such modifications have potential applications in developing new antioxidants for pharmaceutical and food industries (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Chemical Synthesis and Medicinal Chemistry

The development of new synthetic pathways is essential for medicinal chemistry and drug discovery. Research on the synthesis of complex molecules, such as the work by Kucerovy et al. (1997) on methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, showcases the efforts to create more efficient and scalable synthetic routes for potential therapeutic agents (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Novel Compound Synthesis

The synthesis of novel compounds with unique structures is a key aspect of advancing scientific research and developing new materials or drugs. For example, Chen et al. (2004) synthesized a compound with potential applications in material science or pharmacology, demonstrating the creativity and innovation in chemical synthesis (Chen, Wang, Pu, & Wang, 2004).

Green Chemistry and Sustainable Synthesis

Advancements in green chemistry aim to make chemical synthesis more sustainable and environmentally friendly. Magee et al. (2013) demonstrated an efficient synthesis of imidazoles in water, showcasing the shift towards using greener solvents and conditions in chemical reactions (MaGee, Bahramnejad, & Dabiri, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6S/c1-23-15-9-14(10-18(20)25-3)17(11-16(15)24-2)26(21,22)19-12-13-7-5-4-6-8-13/h4-9,11,19H,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZURMOONCWXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

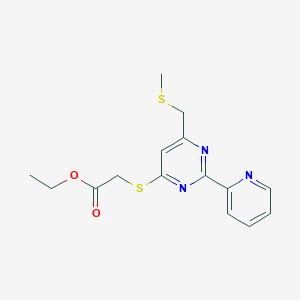

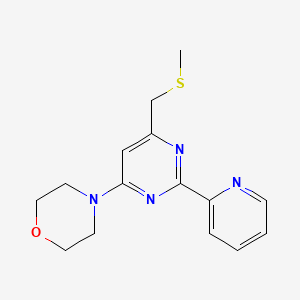

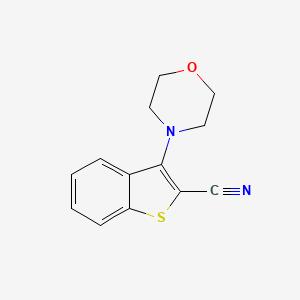

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B3140424.png)

![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)

![[2-(4-Iodophenoxy)phenyl]methanol](/img/structure/B3140438.png)

![1-[(3-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B3140445.png)

![N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B3140453.png)

![8-methyl-N-[4-(trifluoromethoxy)phenyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B3140457.png)

![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140461.png)